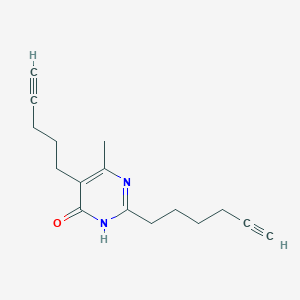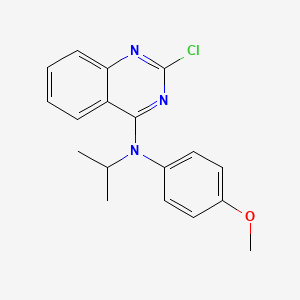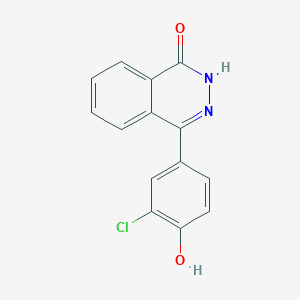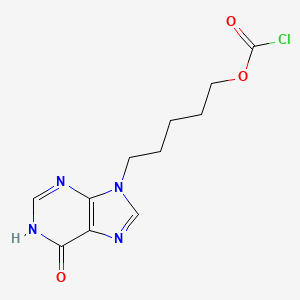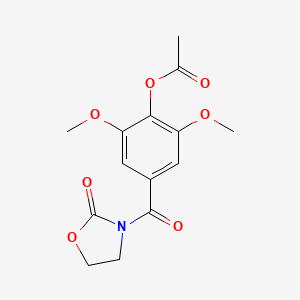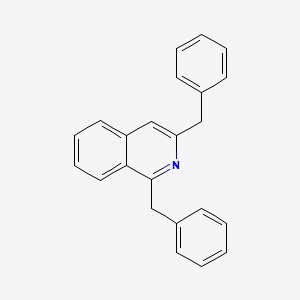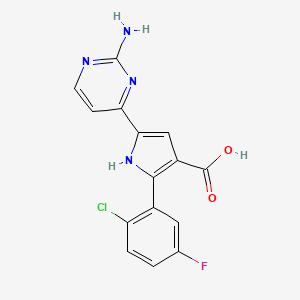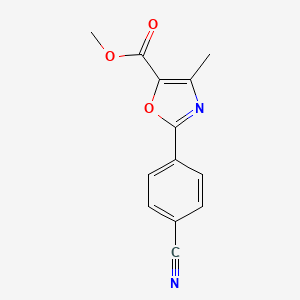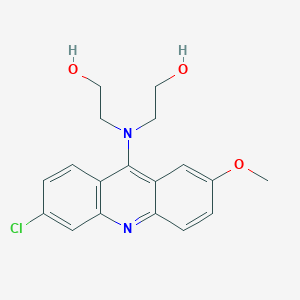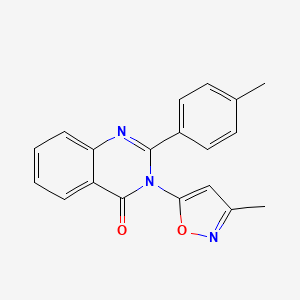
1-(Butylsulfanyl)cyclohept-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(cyclohept-1-en-1-yl)sulfane is an organic compound that features a butyl group attached to a cycloheptene ring through a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl(cyclohept-1-en-1-yl)sulfane typically involves the reaction of cycloheptene with butyl thiol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Cycloheptene+Butyl thiolCatalystButyl(cyclohept-1-en-1-yl)sulfane
Industrial Production Methods
In an industrial setting, the production of butyl(cyclohept-1-en-1-yl)sulfane may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl(cyclohept-1-en-1-yl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The butyl group or the cycloheptene ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Butyl(cyclohept-1-en-1-yl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of butyl(cyclohept-1-en-1-yl)sulfane involves its interaction with molecular targets through the sulfur atom. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptene: A simple cycloalkene with similar ring structure but without the sulfur atom.
Butyl thiol: A thiol compound with a butyl group but lacking the cycloheptene ring.
Sulfoxides and Sulfones: Oxidized derivatives of butyl(cyclohept-1-en-1-yl)sulfane.
Uniqueness
Butyl(cyclohept-1-en-1-yl)sulfane is unique due to the combination of the cycloheptene ring and the sulfur atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
121720-67-0 |
|---|---|
Formule moléculaire |
C11H20S |
Poids moléculaire |
184.34 g/mol |
Nom IUPAC |
1-butylsulfanylcycloheptene |
InChI |
InChI=1S/C11H20S/c1-2-3-10-12-11-8-6-4-5-7-9-11/h8H,2-7,9-10H2,1H3 |
Clé InChI |
DHIUIFOPYGKXAF-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


